molecular formula C14H14ClNOS B7472224 N-(2-chloro-4,6-dimethylphenyl)-2-thiophen-3-ylacetamide

N-(2-chloro-4,6-dimethylphenyl)-2-thiophen-3-ylacetamide

Cat. No. B7472224
M. Wt: 279.8 g/mol
InChI Key: XAJKXNPDKALYLI-UHFFFAOYSA-N
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Description

N-(2-chloro-4,6-dimethylphenyl)-2-thiophen-3-ylacetamide, also known as 'CDMTA', is a compound that has gained significant attention in the field of medicinal chemistry. It is a member of the thiophene family and has been shown to possess various biological activities.

Mechanism of Action

The mechanism of action of CDMTA is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes such as topoisomerase II, which are involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and physiological effects:
CDMTA has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, CDMTA has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

CDMTA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to possess potent biological activity. However, its use in animal studies may be limited due to its potential toxicity.

Future Directions

There are several future directions for research on CDMTA. One area of interest is the development of more potent analogs of CDMTA for use in cancer treatment. Another area of interest is the investigation of the potential use of CDMTA in the treatment of other diseases such as Alzheimer's disease. Finally, further studies are needed to fully understand the mechanism of action of CDMTA and its potential side effects.

Synthesis Methods

The synthesis of CDMTA involves the reaction of 2-chloro-4,6-dimethylphenylamine with thiophene-3-acetyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane, and the product is obtained through a workup process involving filtration and evaporation.

Scientific Research Applications

CDMTA has been extensively studied for its potential use as an anticancer agent. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, CDMTA has also been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNOS/c1-9-5-10(2)14(12(15)6-9)16-13(17)7-11-3-4-18-8-11/h3-6,8H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJKXNPDKALYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CC2=CSC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4,6-dimethylphenyl)-2-thiophen-3-ylacetamide

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